Protopine hydrochloride Protopine hydrochloride Protopine is an alkaloid found in Berberidaceae, Ranunculaceae, Rutaceae, Fumariaceae, and Papaveraceae with diverse biological activities. It inhibits platelet aggregation induced by ADP, arachidonic acid, platelet-activating factor (PAF), and collagen in rabbit platelet-rich plasma at a concentration of 100 μM. Protopine inhibits contraction of isolated rat thoracic aorta induced by norepinephrine and is a non-selective inhibitor of ICa, IK, IK1, and INa in guinea pig ventricular myocytes. Protopine inhibits the growth of H. pylori with an MIC50 value of 100 μg/ml. It reduces growth of PC3 and DU145 prostate cancer cells in a dose-dependent manner via induction of mitotic cell cycle arrest. Protopine (0.005 mg/kg) increases latency to first seizure in a mouse model induced by pentylenetetrazole.
Protopine hydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid , from plants of the Fumariaceae family.
0.1 to 10 μM increase the binding of 3H-GABA with receptors in rat synaptosomes.
It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid, from plants of the Fumariaceae family.
Brand Name: Vulcanchem
CAS No.: 6164-47-2
VCID: VC20740602
InChI: InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
SMILES: CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Molecular Formula: C20H20ClNO5
Molecular Weight: 389.8 g/mol

Protopine hydrochloride

CAS No.: 6164-47-2

Cat. No.: VC20740602

Molecular Formula: C20H20ClNO5

Molecular Weight: 389.8 g/mol

Purity: ≥ 98 %

* For research use only. Not for human or veterinary use.

Protopine hydrochloride - 6164-47-2

CAS No. 6164-47-2
Molecular Formula C20H20ClNO5
Molecular Weight 389.8 g/mol
IUPAC Name 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride
Standard InChI InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
Standard InChI Key NWNVDSJZGYDVQW-UHFFFAOYSA-N
SMILES CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Canonical SMILES CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Colorform PRISMS FROM ALC

Chemical Structure and Properties

Molecular Structure and Basic Properties

Protopine hydrochloride (C₂₀H₁₉NO₅·HCl) is an isoquinoline alkaloid with a molecular weight of 389.83. It exhibits achiral stereochemistry and has the molecular formula C₂₀H₁₉NO₅·HCl . The compound's structure features a complex heterocyclic system with benzylisoquinoline as its basic skeleton. X-ray crystallography and spectroscopic studies have confirmed its three-dimensional structure, which contributes significantly to its biological activities. The structural arrangement includes multiple oxygen-containing functional groups that play crucial roles in its interactions with various biological targets.

Isomers and Conformational Analysis

Protopine can exist in different isomeric forms, with both cis- and trans-protopinium salts identified through extensive NMR studies. According to experimental results, the trans-isomer demonstrates greater stability with a population of approximately 68% compared to the cis-isomer . This conformational preference has significant implications for biological activity, as the spatial arrangement of functional groups directly influences binding affinity to target proteins. Quantum chemical calculations using RHF/6–31G** method for geometry optimization and B3LYP/6–31G** method for shielding constants calculations have provided detailed insights into the conformational properties of protopine isomers .

Spectroscopic Characterization

The spectroscopic profile of protopine hydrochloride has been thoroughly investigated using various analytical techniques. ¹H and ¹³C NMR chemical shifts have been measured and calculated for both cis- and trans-protopinium salts . These measurements enable precise structural characterization and isomer differentiation. In mass spectrometry analysis, protopine exhibits an ESI-MS spectrum at m/z 354.13, corresponding to its molecular mass . The spectroscopic data serve as important fingerprints for identification and quality control purposes in both research and pharmaceutical applications.

Natural Sources and Extraction Methods

Botanical Sources

Protopine is predominantly found in several plant families, including Papaveraceae, Fumariaceae, Berberidaceae, Ranunculaceae, and Rutaceae . It has been identified as a major compound in various medicinal plants that have been used in traditional medicine systems across different cultures. The alkaloid distribution varies significantly between different plant parts, with roots typically containing higher concentrations compared to aerial parts . This differential distribution pattern must be considered when designing extraction protocols for obtaining maximum yields.

Isolation and Identification Techniques

Crystals of protopine can be recovered through simple precipitation from alkaloidic root extracts in methanol . For identification and quantification, liquid chromatography-mass spectrometry (LC-MS) in positive mode is commonly employed. The identity of isolated protopine can be confirmed by comparing HPLC-DAD analyses of obtained crystals against protopine standards, examining retention times and UV spectra . These analytical approaches ensure proper characterization of the compound before biological testing and pharmaceutical formulation.

Quantitative Analysis

The quantitative determination of protopine in different plant parts requires sophisticated analytical techniques. HPLC-DAD has been successfully used for quantitative analysis of protopine in both root alkaloid extracts and dry powder, as well as in aerial parts . These quantitative assessments are essential for standardization of herbal preparations and for ensuring consistent dosing in pharmacological studies. The quantitative profiles of aporphinic alkaloids, including protopine, have been shown to vary significantly depending on the plant part analyzed, necessitating specific analytical protocols for each plant material source.

Pharmacological Activities

Anticancer Properties

Protopine hydrochloride has demonstrated significant anticancer activity across multiple experimental models. In vitro studies show that protopine hydrochloride (10-40 μM) inhibits cell viability, migration, invasion, and epithelial-mesenchymal transition (EMT) in liver carcinoma cell lines HepG2 and Huh7 . The compound induces apoptosis by increasing the expression of caspase-3 and caspase-9 while decreasing Bcl-2 and Bcl-xl levels . Additionally, protopine induces the release of mitochondrial protein cytochrome c into the cytosol, further promoting apoptotic cell death .

In combination therapy studies, protopine with gemcitabine (GEM) shows fascinating cell type-specific effects. This combination decreases viability in pancreatic cancer cell lines MIA PaCa-2 and PANC-1, while paradoxically rescuing GEM-induced viability decline in human dermal fibroblasts (HDFs) and MCF-7 breast cancer cells . This selective cytotoxicity presents a promising avenue for developing targeted cancer therapies with reduced side effects on normal tissues.

Oxidative Stress Modulation

Protopine exerts complex effects on cellular redox status. When used alone, protopine increases mitochondrial reactive oxygen species (ROS) in multiple cell types including MIA PaCa-2, PANC-1 cells, and HDFs . In combination with gemcitabine, it increases both intracellular and mitochondrial ROS in these cell lines . This ROS modulation contributes to its cytotoxic effects in cancer cells and may be a key mechanism of action. The compound's ability to induce generation of ROS appears to be concentration-dependent and forms part of its cytotoxic mechanism against cancer cells.

Neuroprotective Effects

Protopine hydrochloride demonstrates substantial neuroprotective properties in various experimental models. At doses of 0.1 and 1 mg/kg (intraperitoneal administration), it alleviates scopolamine-induced memory impairment in mice . Furthermore, at 1-4 mg/kg (intraperitoneal administration once daily for 3 days), it shows protective effects against focal cerebral ischemic-induced injury in rats . These findings suggest potential applications in neurodegenerative and cerebrovascular disorders.

Other Biological Activities

Beyond its anticancer and neuroprotective properties, protopine hydrochloride exhibits diverse pharmacological activities including:

  • Anti-inflammatory effects

  • Antimicrobial activity

  • Antiparasitic properties

  • Hepatoprotective effects in animal models

  • Antidepressant-like effects at doses of 5-20 mg/kg (intraperitoneal) in mice

This broad spectrum of biological activities positions protopine hydrochloride as a versatile compound with potential applications across multiple therapeutic areas in modern medicine.

Molecular Mechanisms of Action

Enzyme Inhibition

Protopine hydrochloride functions as a specific reversible and competitive inhibitor of acetylcholinesterase . This cholinesterase inhibition may partially explain its cognitive effects and potential applications in neurological disorders. The compound's interaction with acetylcholinesterase involves specific structural elements that facilitate binding to the enzyme's active site, resulting in inhibition of neurotransmitter breakdown and prolonged cholinergic transmission.

Signal Transduction Pathways

Protopine hydrochloride modulates several critical signal transduction pathways. It inhibits the PI3K/Akt signaling pathway, which plays a central role in cell survival, proliferation, and metabolism . This inhibition contributes to its anticancer effects by disrupting pro-survival signaling in tumor cells. The compound's ability to interfere with this pathway has been demonstrated both in vitro in cancer cell lines and in vivo in animal models, confirming the consistency of this mechanism across experimental systems.

Receptor Interactions

Research has identified specific receptors targeted by protopine. The compound selectively inhibits K(ATP) channels by targeting the SUR1 subunit . Additionally, the β2-adrenoceptor (β2-AR) has been identified as a target for the antiasthma activities of protopine . Binding occurs at the amino acid residual of Ser 169 through the formation of hydrogen bonds and receptor-drug interactions . These receptor-level interactions provide mechanistic insights into protopine's diverse pharmacological effects and offer potential targets for drug development.

Cell Cycle and Apoptosis Regulation

Protopine in combination with gemcitabine affects cell cycle progression in a cell type-specific manner. In pancreatic cancer MIA PaCa-2 and PANC-1 cells, this combination decreases G1, S, and G2/M phases while increasing the subG1 phase, indicating enhanced cell death . Conversely, in normal human dermal fibroblasts, the same combination restores normal cell cycle progression that had been disrupted by gemcitabine alone . This differential effect on cell cycle regulation represents a promising characteristic for developing targeted cancer therapies with minimal impact on normal cells.

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